molecular formula C18H16ClN3O2S B2591389 N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)-4-isopropoxybenzamide CAS No. 476459-65-1

N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)-4-isopropoxybenzamide

Cat. No.: B2591389
CAS No.: 476459-65-1
M. Wt: 373.86
InChI Key: VJXXVPZOFIXSLW-UHFFFAOYSA-N
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Description

N-(5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-yl)-4-isopropoxybenzamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at the 2-position with a 2-chlorophenyl group and an amide-linked 4-isopropoxybenzoyl moiety. This structure combines aromatic, electron-withdrawing (chlorophenyl), and lipophilic (isopropoxy) groups, making it a candidate for pharmacological exploration, particularly in antimicrobial or enzyme-inhibitory applications.

Properties

IUPAC Name

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O2S/c1-11(2)24-13-9-7-12(8-10-13)16(23)20-18-22-21-17(25-18)14-5-3-4-6-15(14)19/h3-11H,1-2H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJXXVPZOFIXSLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)-4-isopropoxybenzamide typically involves the following steps:

  • Formation of the Thiadiazole Ring: : The thiadiazole ring can be synthesized by reacting a hydrazine derivative with a carbon disulfide derivative under acidic conditions. For instance, 2-chlorobenzohydrazide can be reacted with carbon disulfide in the presence of a base like potassium hydroxide to form the intermediate 2-chlorophenyl-1,3,4-thiadiazole.

  • Coupling with Isopropoxybenzamide: : The intermediate thiadiazole compound is then coupled with 4-isopropoxybenzoyl chloride in the presence of a base such as triethylamine. This step involves nucleophilic substitution, where the amine group of the thiadiazole reacts with the acyl chloride to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Additionally, purification methods like recrystallization and chromatography are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)-4-isopropoxybenzamide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

  • Reduction: : Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the thiadiazole ring or other functional groups.

  • Substitution: : The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles for Substitution: Amines, thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Reduced thiadiazole derivatives.

    Substitution Products: Amino or thiol-substituted derivatives.

Scientific Research Applications

Table 1: Synthesis Overview

StepDescriptionConditions
1Mix thiadiazole derivative and acetamideRoom temperature
2Stir and monitor reaction completionTLC analysis
3Purify via crystallizationEthanol solvent

Anticancer Properties

Research has demonstrated that compounds containing the thiadiazole moiety exhibit significant anticancer activity. In vitro studies have shown that N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)-4-isopropoxybenzamide can inhibit the growth of various cancer cell lines. For instance:

  • Lung Cancer (A549) : Exhibited significant cytotoxicity with an IC50 value indicating effective inhibition.
  • Breast Cancer (MCF-7) : The compound showed promising results in reducing cell viability.

The structure-activity relationship (SAR) studies indicate that modifications on the phenyl ring can enhance or reduce anticancer activity, highlighting the importance of specific substituents on the thiadiazole scaffold .

Study 1: Anticancer Efficacy

A study conducted by El-Naggar et al. (2011) evaluated a series of thiadiazole derivatives for their anticancer properties against Ehrlich Ascites Carcinoma cells. Among them, derivatives similar to this compound demonstrated substantial tumor growth inhibition after 14 days of treatment .

Study 2: Selectivity and Toxicity

Another investigation focused on the selectivity of these compounds towards cancer cells compared to normal cells. Results indicated that certain derivatives exhibited a higher selectivity index (SI), suggesting potential for reduced side effects in therapeutic applications .

Mechanism of Action

The mechanism of action of N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)-4-isopropoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. For instance, it may inhibit enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

A. Thiadiazole-Acetamide Derivatives ()

Compounds such as N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5e) and N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5j) feature thioether-linked chlorophenyl groups and acetamide side chains. In contrast, the target compound replaces the thioether with a direct 2-chlorophenyl attachment and substitutes the phenoxyacetamide with a 4-isopropoxybenzamide group.

Compound ID Substituents on Thiadiazole Core Amide Side Chain Melting Point (°C) Yield (%)
Target Compound 5-(2-Chlorophenyl) 4-Isopropoxybenzamide Not reported N/A
5e () 5-((4-Chlorobenzyl)thio) 2-(5-Isopropyl-2-methylphenoxy)acetamide 132–134 74
5j () 5-((4-Chlorobenzyl)thio) 2-(2-Isopropyl-5-methylphenoxy)acetamide 138–140 82

B. Mercapto-Thiadiazole Derivatives ()

2-(2-Chlorophenyl)-N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide (3d) shares the 2-chlorophenyl substitution but includes a free thiol (-SH) group at the 5-position of the thiadiazole. The target compound lacks the mercapto group, which may reduce redox reactivity but improve stability. The IR spectrum of 3d shows a carbonyl stretch at 1708 cm⁻¹ (amide C=O), while the target’s benzamide group is expected to exhibit a similar but slightly shifted absorption (~1660–1680 cm⁻¹) due to electronic effects of the isopropoxy group .

C. Triazole and Thiazole Derivatives ()

The target’s 2-chlorophenyl and 4-isopropoxybenzamide groups may confer similar enzyme-binding properties, as seen in nitazoxanide analogs targeting PFOR enzyme inhibition .

Physicochemical and Spectral Comparisons

Melting Points and Solubility

Thiadiazole derivatives with bulkier substituents (e.g., benzylthio or isopropylphenoxy groups) exhibit higher melting points (e.g., 158–170°C for 5f–5h in ) due to increased molecular symmetry and intermolecular interactions. The target compound’s 4-isopropoxy group may lower its melting point compared to rigid acetamide analogs but enhance solubility in organic solvents .

Spectral Data

  • IR Spectroscopy : The target’s benzamide C=O stretch is expected near 1660–1680 cm⁻¹, aligning with hydrazinecarbothioamides in (1663–1682 cm⁻¹). Absence of the thiol S-H stretch (~2500–2600 cm⁻¹) distinguishes it from mercapto-thiadiazoles like 3d .
  • NMR : The 2-chlorophenyl group would produce aromatic proton signals near δ 7.26–7.58 (similar to 3d in ), while the isopropoxy group’s methyl groups would resonate as a septet (δ ~4.5–5.0) and doublets (δ ~1.2–1.4) .

Research Implications and Gaps

While the evidence provides robust data on structurally related compounds, direct pharmacological or kinetic studies on the target compound are absent. Future work should prioritize:

Synthesis Optimization : Adapting methods from and to improve yields.

Bioactivity Screening : Testing against targets relevant to triazole/thiadiazole derivatives (e.g., antimicrobial or antiparasitic assays).

Computational Modeling : Comparing binding affinities with PFOR or similar enzymes, as suggested by .

Biological Activity

N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)-4-isopropoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realm of anticancer properties. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The compound features a thiadiazole ring, which is known for its diverse biological activities. The presence of the 2-chlorophenyl group and the isopropoxybenzamide moiety contributes to its pharmacological profile. The molecular formula can be represented as C16H16ClN3O2SC_{16}H_{16}ClN_{3}O_{2}S.

In Vitro Studies

Recent research has demonstrated that derivatives of thiadiazole compounds exhibit notable cytotoxic effects against various cancer cell lines. For instance, a study evaluated the cytotoxicity of several thiadiazole derivatives against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines using the MTT assay. The results indicated that compounds similar to this compound displayed IC50 values ranging from 2.32 to 91.00 µg/mL against MCF-7 and 3.13 to 44.87 µg/mL against HepG2 cells .

CompoundCell LineIC50 (µg/mL)
This compoundMCF-75.36
Similar Derivative 1MCF-72.32
Similar Derivative 2HepG23.13
5-Fluorouracil (Control)MCF-76.80

The mechanism underlying the anticancer activity of thiadiazole derivatives often involves the induction of apoptosis in cancer cells. Studies have shown that these compounds can increase the Bax/Bcl-2 ratio and activate caspase pathways, leading to programmed cell death . Additionally, cell cycle analysis indicates that treatment with these compounds can cause cell cycle arrest at specific phases (G1/S or G2/M), thus inhibiting cancer cell proliferation .

Structure-Activity Relationship (SAR)

The structural modifications in thiadiazole derivatives significantly influence their biological activity. For example, substituting different groups on the thiadiazole ring or altering the position of substituents on the benzene rings can enhance anticancer potency. A notable observation is that shifting an ethoxy group from the para to ortho position resulted in a fourfold increase in cytotoxicity against MCF-7 cells .

Case Studies

  • Case Study on Antitumor Efficacy : A recent investigation involving a series of thiadiazole derivatives highlighted that those with an arylamino thiazole scaffold exhibited enhanced antitumor activity when combined with piperazine or piperidine rings . This study emphasized the importance of lipophilicity and steric factors in optimizing drug design.
  • In Vivo Studies : In vivo studies using tumor-bearing mice demonstrated that certain thiadiazole derivatives could effectively target sarcoma cells, showcasing their potential for clinical applications in cancer therapy .

Q & A

Basic Research Question: What are the optimal synthetic methodologies for preparing N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)-4-isopropoxybenzamide?

Answer:
The synthesis of 1,3,4-thiadiazole derivatives typically involves cyclization of thiosemicarbazides or condensation reactions. For example, a common method involves reacting 2-chlorophenyl-substituted thiosemicarbazides with phosphoryl chloride (POCl₃) under reflux conditions to form the thiadiazole core . The benzamide moiety can be introduced via coupling reactions, such as treating 5-(2-chlorophenyl)-1,3,4-thiadiazol-2-amine with 4-isopropoxybenzoyl chloride in pyridine, followed by purification via recrystallization (e.g., methanol/water mixtures) . Key parameters include:

  • Reagent stoichiometry : Equimolar ratios of amine and acyl chloride.
  • Solvent selection : Pyridine or DMF for acylation reactions.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization.

Advanced Research Question: How can the crystal structure and intermolecular interactions of this compound be resolved to inform its stability and reactivity?

Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving crystal packing and hydrogen-bonding networks. For example, analogous thiadiazole derivatives exhibit intermolecular N–H⋯N and C–H⋯O/F interactions that stabilize dimers or chains . Key steps:

  • Crystallization : Use slow evaporation from methanol or DMSO/water mixtures.
  • Data refinement : Apply riding models for H atoms and analyze thermal displacement parameters (Uiso) .
  • Software : SHELX or Olex2 for structure solution.

Basic Research Question: What biological assays are suitable for evaluating the enzyme inhibition potential of this compound?

Answer:
Thiadiazole derivatives are known to inhibit pyruvate:ferredoxin oxidoreductase (PFOR), a target in anaerobic pathogens. Methodological recommendations:

  • Enzyme assays : Use spectrophotometric methods to monitor NADH oxidation or acetyl-CoA formation .
  • Controls : Include nitazoxanide (a known PFOR inhibitor) as a positive control.
  • Dose-response curves : Test concentrations from 1 µM to 100 µM to calculate IC₅₀ values.

Advanced Research Question: How can researchers resolve contradictions in spectroscopic data (e.g., NMR, MS) for this compound?

Answer:
Discrepancies often arise from impurities or tautomeric forms. Strategies include:

  • Multi-technique validation : Cross-validate NMR (¹H/¹³C), IR (amide-I band ~1650 cm⁻¹), and high-resolution MS .
  • Deuterated solvents : Use DMSO-d₆ to observe exchangeable protons (e.g., N–H).
  • Dynamic NMR : Study temperature-dependent shifts to identify tautomerism .

Advanced Research Question: What computational approaches are recommended for studying structure-activity relationships (SAR) of this compound?

Answer:

  • Docking studies : Use AutoDock Vina to model interactions with PFOR (PDB ID: 1PFD). Focus on the thiadiazole-amide pharmacophore .
  • QSAR models : Incorporate Hammett constants (σ) for substituents (e.g., 2-chlorophenyl vs. 4-isopropoxy) to predict bioactivity .
  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze electronic properties (e.g., HOMO-LUMO gaps) .

Basic Research Question: How does the presence of the 2-chlorophenyl group influence the compound’s reactivity in further functionalization?

Answer:
The electron-withdrawing Cl group activates the thiadiazole ring for nucleophilic substitution. For example:

  • Suzuki coupling : Replace Cl with aryl/heteroaryl groups using Pd(PPh₃)₄ .
  • Click chemistry : Introduce triazole moieties via Cu(I)-catalyzed azide-alkyne cycloaddition .

Advanced Research Question: What strategies mitigate stability issues during storage or biological testing?

Answer:

  • Lyophilization : Store as a lyophilized powder under inert gas (N₂/Ar) to prevent hydrolysis.
  • pH stability : Test solubility in PBS (pH 7.4) and simulate gastric fluid (pH 1.2) using HPLC monitoring .
  • Light sensitivity : Conduct accelerated degradation studies under UV/visible light .

Basic Research Question: How can researchers validate the purity of this compound for in vivo studies?

Answer:

  • HPLC : Use a C18 column (acetonitrile/water gradient) with UV detection at 254 nm. Aim for ≥95% purity.
  • Elemental analysis : Match calculated vs. observed C/H/N/S percentages (error <0.4%) .
  • Thermogravimetric analysis (TGA) : Confirm absence of solvent residues.

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